



Application Notes and Protocols for a Carboxy Finasteride Pharmacokinetic Study

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carboxy finasteride	
Cat. No.:	B195190	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of **carboxy finasteride**, the primary monocarboxylic acid metabolite of finasteride. The following protocols and information are intended to facilitate the accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) of this metabolite.

Introduction

Finasteride is a 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and male pattern baldness.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major metabolites: a monohydroxylated metabolite and a monocarboxylic acid metabolite (**carboxy finasteride**).[3] [4] These metabolites are considered to have significantly less pharmacological activity than the parent drug, possessing less than 20% of finasteride's 5α-reductase inhibitory activity.[1][3] [4] Understanding the pharmacokinetic profile of **carboxy finasteride** is crucial for a complete characterization of finasteride's disposition in the body.

Pharmacokinetic Study Design

Objective: To characterize the pharmacokinetic profile of **carboxy finasteride** and the parent drug, finasteride, in healthy adult subjects following a single oral dose of finasteride.



Study Design: A single-center, open-label, single-dose pharmacokinetic study.

Study Population:

- Inclusion Criteria: Healthy male volunteers, aged 18-50 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m².
- Exclusion Criteria: History or current evidence of any clinically significant disease, use of any
 prescription or over-the-counter medications within 14 days of dosing, and known
 hypersensitivity to finasteride.

Drug Administration:

 A single oral dose of 5 mg finasteride administered with 240 mL of water after an overnight fast of at least 10 hours.

Biological Sampling:

- Blood: Venous blood samples (5 mL) will be collected in K2-EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.
- Urine: Urine will be collected over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The total volume of each collection will be recorded, and a 10 mL aliquot will be stored at -80°C until analysis.

Experimental Protocols

Bioanalytical Method for Finasteride and Carboxy Finasteride in Human Plasma and Urine

This protocol outlines the quantification of finasteride and **carboxy finasteride** using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

- 1. Materials and Reagents:
- Finasteride and Carboxy Finasteride reference standards



- Internal Standard (IS), e.g., Finasteride-d9
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (K2-EDTA) and urine
- 2. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 200 μL of plasma or urine sample into a clean microcentrifuge tube.
- Add 25 μL of the internal standard working solution.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL into the LC-MS/MS system.
- 3. LC-MS/MS Conditions:



Parameter	Condition	
LC System	Agilent 1200 Series or equivalent	
Column	C18, 50 x 2.1 mm, 3.5 µm particle size	
Mobile Phase	A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile	
Gradient	40% B to 90% B over 5 minutes	
Flow Rate	0.4 mL/min	
Column Temperature	40°C	
MS System	Sciex API 4000 or equivalent	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions	Finasteride: m/z 373.3 → 305.3Carboxy Finasteride: m/z 403.3 → 335.3Finasteride-d9 (IS): m/z 382.3 → 314.3	

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

Pharmacokinetic Data Analysis

Pharmacokinetic parameters for both finasteride and **carboxy finasteride** will be calculated using non-compartmental analysis of the plasma concentration-time data.

- Cmax (Maximum Plasma Concentration): Obtained directly from the observed data.
- Tmax (Time to Cmax): Obtained directly from the observed data.
- AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
- AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz),
 where Clast is the last measurable concentration and λz is the terminal elimination rate



constant.

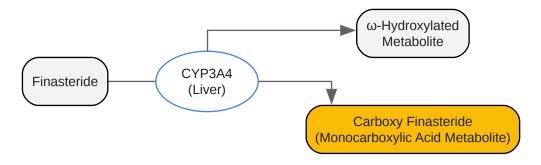
- t1/2 (Terminal Half-life): Calculated as 0.693 / λz.
- CL/F (Apparent Total Clearance): Calculated as Dose / AUC0-∞ for finasteride.
- Vz/F (Apparent Volume of Distribution): Calculated as CL/F / λz for finasteride.

Data Presentation

Table 1: Summary of Hypothetical Pharmacokinetic Parameters for Finasteride and **Carboxy Finasteride** (Mean ± SD)

Parameter	Finasteride	Carboxy Finasteride
Cmax (ng/mL)	37.0 ± 8.5	15.0 ± 4.2
Tmax (hr)	1.5 ± 0.5	4.0 ± 1.0
AUC0-72h (nghr/mL)	250 ± 60	300 ± 75
AUC0-∞ (nghr/mL)	265 ± 65	320 ± 80
t1/2 (hr)	6.0 ± 1.5	10.0 ± 2.5

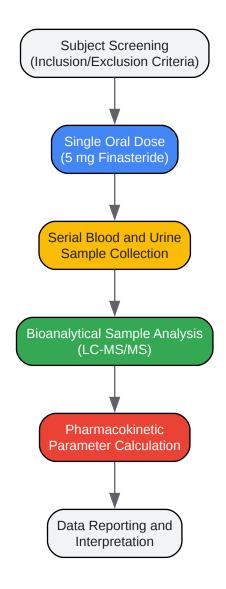
Visualizations



Click to download full resolution via product page

Caption: Metabolic pathway of finasteride.

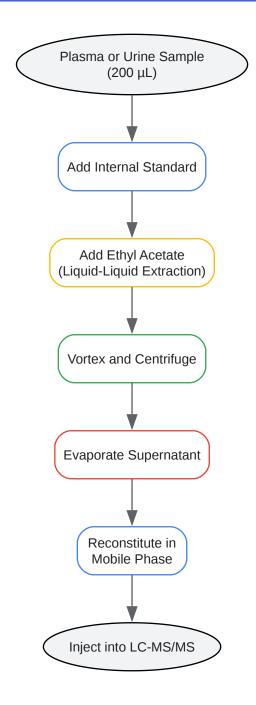




Click to download full resolution via product page

Caption: Pharmacokinetic study workflow.





Click to download full resolution via product page

Caption: Bioanalytical sample preparation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Finasteride StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Finasteride? [synapse.patsnap.com]
- 3. Finasteride Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- To cite this document: BenchChem. [Application Notes and Protocols for a Carboxy Finasteride Pharmacokinetic Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195190#carboxy-finasteride-pharmacokinetic-study-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com